molecular formula C10H12N2O3 B15261682 Methyl 4-(acetamidomethyl)pyridine-2-carboxylate

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate

Cat. No.: B15261682
M. Wt: 208.21 g/mol
InChI Key: GHZBANKKMMMASL-UHFFFAOYSA-N
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Description

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is known for its versatility and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(acetamidomethyl)pyridine-2-carboxylate typically involves the reaction of 4-(acetamidomethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 4-(acetamidomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes and modulate metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is unique due to its acetamidomethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-(acetamidomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-6-8-3-4-11-9(5-8)10(14)15-2/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

GHZBANKKMMMASL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=NC=C1)C(=O)OC

Origin of Product

United States

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